4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide
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Overview
Description
4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide is an organic compound that features a benzamide core substituted with a cyanophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide typically involves the following steps:
Formation of the Cyanophenyl Intermediate: The starting material, 2-bromobenzonitrile, undergoes a palladium-catalyzed coupling reaction with an appropriate ethylamine derivative to form the cyanophenyl intermediate.
Fluorination: The intermediate is then subjected to a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Amidation: Finally, the fluorinated intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group and the fluorine atom play crucial roles in binding to the active site of the target, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 4-(2-Cyanophenyl)-N-methyl-2-fluorobenzamide
- 4-(2-Cyanophenyl)-N-ethyl-3-fluorobenzamide
- 4-(2-Cyanophenyl)-N-ethyl-2-chlorobenzamide
Comparison: 4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 2-position enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-cyanophenyl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-2-19-16(20)14-8-7-11(9-15(14)17)13-6-4-3-5-12(13)10-18/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCLJQNMXGFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742885 |
Source
|
Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-25-8 |
Source
|
Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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